molecular formula C17H14N2O5 B2573949 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide CAS No. 683235-19-0

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide

Cat. No. B2573949
CAS RN: 683235-19-0
M. Wt: 326.308
InChI Key: WBAXOQVMBXSXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide, also known as DIBO, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DIBO is a member of the isoindolinone family of compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Photocatalytic Degradation of Pollutants

One notable application of this compound is in the field of environmental science, particularly in the photocatalytic degradation of pollutants. A study focused on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) in aqueous solution using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts. The use of adsorbent supports enhanced the rate of mineralization of propyzamide, reducing the concentration of solution-phase intermediates. This suggests that the compound can concentrate target substrates of low solution-phase concentration on its surface, enhancing the rate of propyzamide mineralization (Torimoto et al., 1996).

Allosteric Modulation of Receptors

Another research application is found in pharmacology, where derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide have been explored as allosteric modulators. N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), a derivative, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This demonstrates the compound's potential in enhancing the activity of native receptors in the rat forebrain, indicating its utility in the development of treatments for neurological conditions (O'brien et al., 2004).

Synthesis and Characterization of Polyimides

In the field of materials science, derivatives of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers, synthesized from new diamines including derivatives of the compound, exhibit high thermal stability and solubility in various organic solvents. This research highlights the compound's relevance in creating materials with potential applications in electronics and aerospace industries (Butt et al., 2005).

Development of Photocatalysts

Further exploring its environmental applications, derivatives have been involved in the development of photocatalysts for the degradation of organic pollutants. The study of polybenzoxazine with phenylnitrile functional groups, including derivatives of the compound, has shown improved thermal stability and glass transition temperatures, indicating their potential use in environmental cleanup efforts (Qi et al., 2009).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-10-4-6-12(14(8-10)24-2)16(21)18-9-3-5-11-13(7-9)17(22)19-15(11)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXOQVMBXSXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethoxybenzamide

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